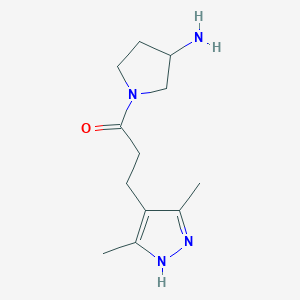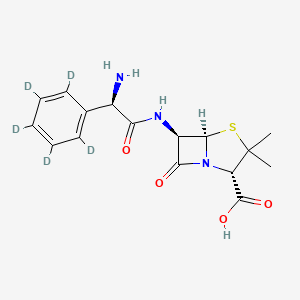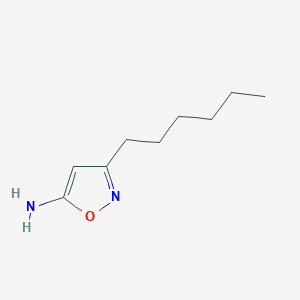
3-己基-1,2-恶唑-5-胺
描述
科学研究应用
3-Hexyl-1,2-oxazol-5-amine has shown potential in various scientific research applications, including:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying biochemical pathways.
Medicine: Oxazole derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and pharmaceuticals.
作用机制
Target of Action
3-Hexyl-1,2-oxazol-5-amine, also known as HEA, is a relatively new compound that has recently gained attention in the field of scientific research due to its potential properties in various fields
Mode of Action
The exact mode of action of 3-Hexyl-1,2-oxazol-5-amine is currently under investigation. . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .
Biochemical Pathways
. These suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
24 g/mol suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 3-Hexyl-1,2-oxazol-5-amine’s action are currently under investigation. , it is likely that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
, suggesting that it may be relatively stable under normal environmental conditions.
生化分析
Biochemical Properties
3-Hexyl-1,2-oxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxazole derivatives, including 3-Hexyl-1,2-oxazol-5-amine, have been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . These interactions often involve the binding of 3-Hexyl-1,2-oxazol-5-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 3-Hexyl-1,2-oxazol-5-amine can interact with various receptors and transporters, modulating their function and affecting cellular signaling pathways .
Cellular Effects
The effects of 3-Hexyl-1,2-oxazol-5-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Hexyl-1,2-oxazol-5-amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production. The impact of 3-Hexyl-1,2-oxazol-5-amine on these cellular processes underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 3-Hexyl-1,2-oxazol-5-amine exerts its effects through various mechanisms. One key mechanism involves the binding of 3-Hexyl-1,2-oxazol-5-amine to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule’s function. For instance, 3-Hexyl-1,2-oxazol-5-amine can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3-Hexyl-1,2-oxazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3-Hexyl-1,2-oxazol-5-amine can vary over time in laboratory settings. Studies have shown that this compound exhibits good stability under various conditions, with minimal degradation observed over extended periods . The long-term effects of 3-Hexyl-1,2-oxazol-5-amine on cellular function can be complex. In vitro studies have demonstrated that prolonged exposure to 3-Hexyl-1,2-oxazol-5-amine can lead to changes in cellular metabolism and gene expression, which may have implications for its therapeutic use
Dosage Effects in Animal Models
The effects of 3-Hexyl-1,2-oxazol-5-amine in animal models are dose-dependent. At lower doses, 3-Hexyl-1,2-oxazol-5-amine has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications of 3-Hexyl-1,2-oxazol-5-amine. Threshold effects have also been observed, where a certain dose is required to achieve the desired biological activity.
Metabolic Pathways
3-Hexyl-1,2-oxazol-5-amine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the solubility of 3-Hexyl-1,2-oxazol-5-amine, facilitating its excretion from the body. Additionally, 3-Hexyl-1,2-oxazol-5-amine can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This can lead to changes in the levels of metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-Hexyl-1,2-oxazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 3-Hexyl-1,2-oxazol-5-amine can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of 3-Hexyl-1,2-oxazol-5-amine.
Subcellular Localization
The subcellular localization of 3-Hexyl-1,2-oxazol-5-amine is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For example, 3-Hexyl-1,2-oxazol-5-amine can be directed to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the localization of 3-Hexyl-1,2-oxazol-5-amine within the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-based molecules, including 3-Hexyl-1,2-oxazol-5-amine, can be achieved through various methods. One of the most common synthetic routes is the van Leusen oxazole synthesis, which involves the use of tosylmethylisocyanides (TosMICs) as key reagents . This method is known for its efficiency and versatility in producing oxazole derivatives.
Industrial Production Methods
While specific industrial production methods for 3-Hexyl-1,2-oxazol-5-amine are not widely documented, the general approach involves the use of scalable synthetic routes such as the van Leusen reaction. Industrial production would typically focus on optimizing reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
3-Hexyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert oxazole derivatives into oxazolines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce oxazolines.
相似化合物的比较
Similar Compounds
3-Hexyl-5-isoxazolamine: Similar in structure but with different functional groups.
2-(4-Methoxybenzylideneamino)oxazol-4-ylamino-2H-chromen-2-one: Exhibits potent antibacterial activity.
2-(2-Hydroxybenzylideneamino)oxazol-4-ylamino-2H-chromen-2-one: Shows moderate antifungal activity.
Uniqueness
3-Hexyl-1,2-oxazol-5-amine stands out due to its specific hexyl group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
3-hexyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-5-6-8-7-9(10)12-11-8/h7H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQMIPHJIRGIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NOC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





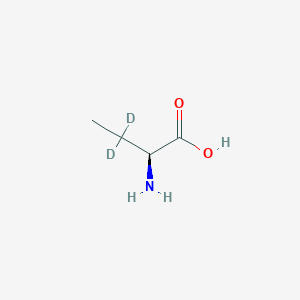

![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)


![tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B1381315.png)
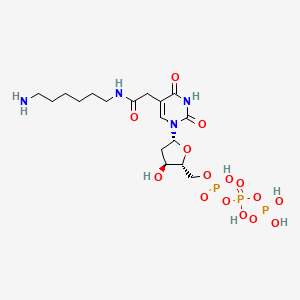
![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)
